4-Methylphenetole
Overview
Description
It is a colorless liquid with a molecular weight of 136.19 g/mol, a boiling point of 201°C, and a density of 0.958 g/cm³ . This compound is soluble in organic solvents such as ethanol, ether, and acetone . It is commonly used as an ingredient in spices and flavors to impart fragrance and aroma to products .
Preparation Methods
4-Methylphenetole can be synthesized through various methods. One common synthetic route involves the reaction of toluene with ethanol . This reaction typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained.
Another method involves the Williamson ether synthesis, which entails the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . For instance, sodium ethoxide can be prepared by dissolving sodium metal in absolute ethanol. This sodium ethoxide is then reacted with bromobenzene under reflux conditions to produce this compound .
Chemical Reactions Analysis
4-Methylphenetole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from the oxidation of this compound include carboxylic acids and aldehydes.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylphenetole has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reactant in various organic synthesis reactions.
Biology: In biological research, this compound is used to study the effects of aromatic ethers on biological systems. It serves as a model compound for understanding the behavior of similar substances in biological environments.
Medicine: Although not widely used in medicine, this compound’s derivatives and related compounds are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4-Methylphenetole involves its interaction with molecular targets and pathways within biological systems. As an aromatic ether, it can interact with enzymes and receptors, influencing various biochemical processes. The specific molecular targets and pathways depend on the context in which this compound is used, such as in chemical reactions or biological studies.
Comparison with Similar Compounds
4-Methylphenetole can be compared with other similar compounds, such as:
Phenetole (Ethoxybenzene): Both compounds are aromatic ethers, but phenetole lacks the methyl group present in this compound. This structural difference influences their chemical properties and reactivity.
4-Ethoxytoluene: This compound is structurally similar to this compound, with an ethoxy group instead of a methyl group.
2,4-Diamino-5-methylphenetole HCl: This compound is used in hair dyes and colorants, highlighting its application in the cosmetic industry.
This compound’s unique combination of aromatic and ether functionalities makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
1-ethoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPHHNIHLTAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060756 | |
Record name | Benzene, 1-ethoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-60-6 | |
Record name | 1-Ethoxy-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylphenetole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethoxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-ethoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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